molecular formula C12H26O3Si B2721395 Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate CAS No. 361547-56-0

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate

Cat. No. B2721395
CAS RN: 361547-56-0
M. Wt: 246.422
InChI Key: ZIYMGGHOKXREEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate” is a silyl ether derivative. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used in organic synthesis for the protection of alcohol groups .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, silyl ethers like TBDMS ethers are typically synthesized by reacting the corresponding alcohol with a silyl chloride in the presence of a base .


Chemical Reactions Analysis

Silyl ethers are known to participate in various chemical reactions. They can act as protecting groups for alcohols and can be removed under mildly acidic conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate plays a role in various synthetic reactions. It has been used in the Dirhodium(II)-catalyzed intramolecular carbon–hydrogen insertion reaction of α-diazo ketones, leading to the stereoselective synthesis of 2,3-cis-2-alkyl-5-oxo-3-silyloxycyclopentanecarboxylates (Yakura et al., 1997). This illustrates its utility in facilitating complex molecular transformations.

Pharmacological Synthesis

  • In pharmaceutical research, this compound derivatives have been explored for their potential as histone deacetylase inhibitors (HDACIs) , relevant in cancer treatment. The synthesis and biological testing of compounds based on this structure modification have shown promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).

Catalysis and Organic Synthesis

  • This compound is significant in catalysis and organic synthesis applications . For instance, its involvement in the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of 5,6-dioxygenated 2-diazo-3-oxohexanoates underscores its role in the synthesis of highly functionalized organic compounds (Yakura et al., 1999).

Protection of Hydroxyl Groups

  • It has applications in the protection of hydroxyl groups in organic synthesis. The tert-butyldimethylsilyloxy derivatives are used for their stability under various conditions and susceptibility to specific removal agents, which is crucial in the synthesis of complex organic molecules (Corey & Venkateswarlu, 1972).

Synthesis of Sesquiterpenes

  • This compound plays a role in the synthesis of sesquiterpenes , such as cedranoid sesquiterpenes. Its derivatives are used as intermediates in complex synthetic pathways leading to various bioactive compounds (Yates et al., 1988).

Mechanism of Action

Target of Action

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is a complex organic compound that primarily targets hydroxyl groups in other organic compounds . The compound’s role is to act as a protecting group for these hydroxyl groups during chemical reactions .

Mode of Action

The mode of action of this compound involves the formation of a silyl ether with the hydroxyl group of the target molecule . This reaction is facilitated by the presence of a catalyst and a suitable solvent . The resulting silyl ether is significantly more stable and resistant to solvolysis, making it an effective protecting group .

Biochemical Pathways

This compound affects the biochemical pathways involving the synthesis of organic compounds. It is used in the silylation of alcohols, a process that forms a protective group around the hydroxyl group, preventing it from reacting during subsequent steps in the synthesis . This allows for more complex molecules to be synthesized without unwanted side reactions .

Pharmacokinetics

Its stability and resistance to solvolysis suggest that it would remain largely unmetabolized in a biological system .

Result of Action

The primary result of the action of this compound is the formation of a silyl ether with the hydroxyl group of the target molecule . This protects the hydroxyl group from reacting during subsequent steps in a synthetic process, allowing for more complex molecules to be synthesized .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of a suitable solvent . For example, the compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The reaction is also influenced by the presence of a catalyst and a suitable solvent .

properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-11(2,3)16(7,8)15-9-12(4,5)10(13)14-6/h9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYMGGHOKXREEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 2,2-dimethyl-3-hydroxypropionate (1.32 g), tert-butyldimethylsilyl chloride (1.8 g), 4-dimethylaminopyridine (122 mg) and NEt3 (1.67 ml) were dissolved in DCM (100 ml) and stirred for 16 h at RT. A NaHSO4 solution was added, and the org. phase was further washed with water, dried (Na2SO4) and evaporated off. Column chromatography (EA/Hept 1/4) afforded 800 mg of the desired compound.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 3-hydroxy-2,2-dimethylpropanoate (5.00 g, 38 mmol), N,N-diisopropylethylamine (7.30 g, 57 mmol) and tert-butyldimethylchlorosilane (6.80 g, 45 mmol) in dry DMF (70 mL) was stirred at room temperature for 12 h. The reaction solution was quenched with water (225 mL) and extracted with diethyl ether (3×50 mL). The combined organic extracts were washed with water (100 mL), brine (100 mL), then dried over MgSO4. Concentration under reduced pressure afforded methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate as colorless oil (9.36 g, 100%). It was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.64 (s, 3H), 3.55 (s, 2H), 1.13 (s, 6H), 0.85 (s, 9H), 0.0 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.